molecular formula C9H8 B1235104 5H-indene

5H-indene

Cat. No.: B1235104
M. Wt: 116.16 g/mol
InChI Key: QPRAQLAXVQPPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-indene is an indene.

Scientific Research Applications

Pharmaceutical Applications

5H-indene derivatives have shown promising potential in medicinal chemistry, particularly in the development of anti-cancer agents. Recent studies have highlighted their effectiveness in treating various cancers by targeting specific biological mechanisms.

  • Anti-Cancer Properties : A study described the synthesis of indene derivatives that act as potent inhibitors against cancer cell lines. These compounds enhance the activity of standard cancer therapies, such as proteasome inhibitors and histone deacetylase inhibitors, thus overcoming resistance in multiple myeloma treatment . The compounds demonstrated significant anti-tumor efficacy as single agents and showed synergy with other cancer therapeutics .
  • Retinoic Acid Receptor Agonists : Research has also focused on designing indene-derived retinoic acid receptor α agonists. These compounds have been synthesized and evaluated for their ability to induce differentiation in cancer cells, showcasing the versatility of this compound in drug development .

Material Science

This compound plays a crucial role in the synthesis of advanced materials, particularly in the field of organic electronics and nanotechnology.

  • Building Blocks for Nanostructures : Indene is identified as a fundamental molecular building block for non-planar polycyclic aromatic hydrocarbons (PAHs), which are essential for constructing three-dimensional carbonaceous nanostructures like fullerenes. Research indicates that indene can be formed through low-temperature gas-phase reactions, providing insights into its formation in interstellar environments . This capability is significant for developing new materials with unique electronic properties.
  • Polymeric Applications : The incorporation of indene into polymer matrices can enhance the thermal and mechanical properties of materials. Its unique structure allows for improved performance in applications such as coatings and adhesives.

Astrochemistry

The formation of this compound in astrophysical contexts has implications for understanding molecular processes in space.

  • Interstellar Chemistry : Studies reveal that indene can form through barrierless reactions involving simple organic radicals under low-temperature conditions typical of molecular clouds. This discovery is vital for understanding the chemical pathways leading to complex organic molecules in space, which may contribute to the origins of life .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsAnti-cancer agentsIndene derivatives enhance standard therapies
Retinoic acid receptor agonistsInduces differentiation in cancer cells
Material ScienceBuilding blocks for nanostructuresEssential for forming 3D carbon structures
Polymeric enhancementsImproves thermal/mechanical properties
AstrochemistryFormation of complex organic moleculesReveals pathways for indene formation in space

Case Studies

  • Indene Derivatives in Cancer Treatment :
    • A series of indene derivatives were tested against various cancer cell lines, demonstrating their ability to inhibit tumor growth effectively while enhancing the efficacy of existing treatments . The study emphasized the need for further exploration into these compounds as potential therapeutic agents.
  • Astrophysical Formation Mechanisms :
    • Research utilizing crossed molecular beam experiments elucidated the low-temperature formation mechanisms of indene from simple precursors like methylidyne and styrene. This work not only advances our understanding of astrochemical processes but also highlights the significance of indene as a precursor to more complex molecules found in space .

Properties

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

IUPAC Name

5H-indene

InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1,3-7H,2H2

InChI Key

QPRAQLAXVQPPKA-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC2=C1

Canonical SMILES

C1C=CC2=CC=CC2=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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